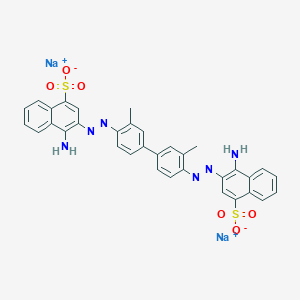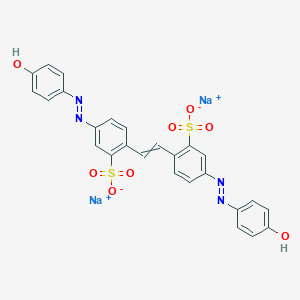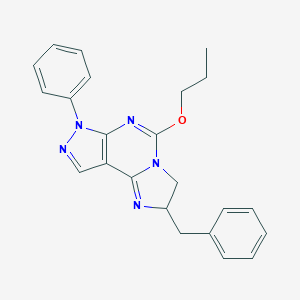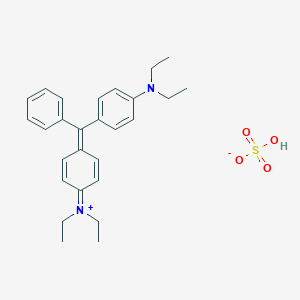
Aluminiumantimonid (1:1)
Übersicht
Beschreibung
Aluminum;antimony: , also known as aluminum antimonide, is a compound formed by the combination of aluminum and antimony in a 1:1 ratio. This compound is notable for its semiconductor properties and is used in various electronic applications. It is a gray or black crystalline solid that is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Chemistry: Aluminum antimonide is used in the study of semiconductor materials and their properties. It is particularly valuable in the development of high-speed electronic devices due to its high electron mobility.
Biology and Medicine: While aluminum antimonide itself is not commonly used in biological or medical applications, its properties as a semiconductor make it useful in the development of biosensors and diagnostic devices.
Industry: In the industrial sector, aluminum antimonide is used in the manufacture of infrared detectors and thermophotovoltaic cells. Its ability to convert heat into electrical energy makes it valuable in energy harvesting applications.
Wirkmechanismus
Target of Action
The compound “Aluminum, compd. with antimony (1:1)” primarily targets antimony . Antimony, a natural element that has been used as a drug for over more than 100 years, has remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .
Mode of Action
The compound interacts with its targets through a process of biotransformation . Antimony added in small amounts to eutectic Al-Si alloys acts as a modifier, refining the eutectic structure and improving the mechanical properties of Al-Si castings . In the absence of magnesium, antimony combines with aluminum to form AlSb, which has a similar effect to that of Mg3Sb .
Biochemical Pathways
The transformations of antimony are catalyzed by a series of enzymes in diverse environmental microorganisms . These transformations include processes such as oxidation, reduction, and methylation . The biochemical pathways affected by this compound are closely associated with its mobility, toxicity, and bioavailability .
Result of Action
The result of the compound’s action is the refinement of the eutectic structure and improvement of the mechanical properties of Al-Si castings . This action is permanent in the Al-Si eutectic melt, and its refining action is completely unaffected by holding time, remelting, and degassing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum antimonide can be synthesized through several methods. One common method involves the direct reaction of aluminum and antimony at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation:
2Al+2Sb→2AlSb
Industrial Production Methods: In industrial settings, aluminum antimonide is often produced using a chemical vapor deposition (CVD) process. This involves the reaction of aluminum chloride (AlCl₃) and antimony trichloride (SbCl₃) with hydrogen gas (H₂) at elevated temperatures:
AlCl3+SbCl3+3H2→AlSb+6HCl
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- When exposed to oxygen, aluminum antimonide can oxidize to form aluminum oxide (Al₂O₃) and antimony trioxide (Sb₂O₃):
Oxidation: 4AlSb+3O2→2Al2O3+2Sb2O3
Aluminum antimonide can be reduced by hydrogen gas to form elemental aluminum and antimony:Reduction: AlSb+H2→Al+SbH3
It can react with halogens to form aluminum halides and antimony halides:Substitution: AlSb+Cl2→AlCl3+SbCl3
Major Products: The major products formed from these reactions include aluminum oxide, antimony trioxide, aluminum halides, and antimony halides.
Vergleich Mit ähnlichen Verbindungen
Gallium antimonide (GaSb): Similar to aluminum antimonide, gallium antimonide is a semiconductor with applications in infrared technology.
Indium antimonide (InSb): Another semiconductor, indium antimonide, is known for its high electron mobility and is used in high-speed electronics.
Uniqueness: Aluminum antimonide is unique due to its specific combination of aluminum and antimony, which gives it distinct electronic properties. Compared to gallium and indium antimonides, aluminum antimonide has a higher thermal stability, making it suitable for applications in high-temperature environments.
Eigenschaften
IUPAC Name |
alumanylidynestibane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Sb | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQULNGDVIKLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[Sb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlSb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Aluminium antimonide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_antimonide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067061 | |
| Record name | Aluminum, compd. with antimony (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.742 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25152-52-7 | |
| Record name | Aluminum antimonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum antimonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, compd. with antimony (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium antimonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM ANTIMONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YY752FD6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



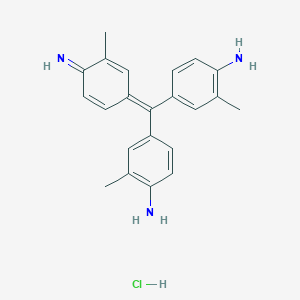
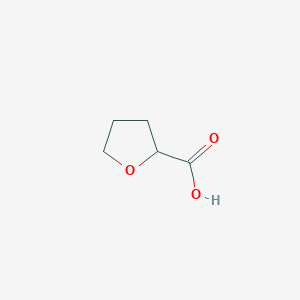
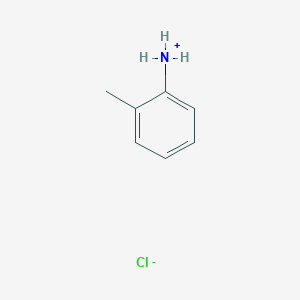
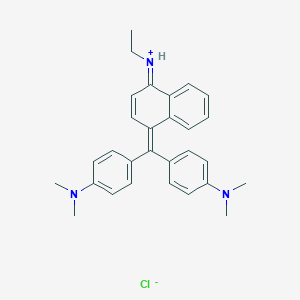
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
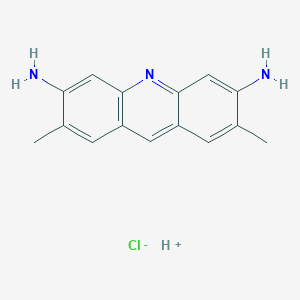

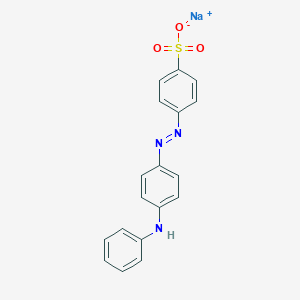
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
